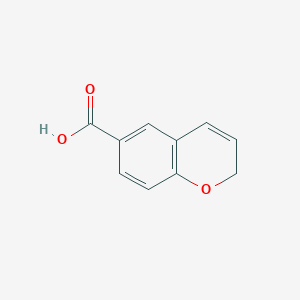

2H-Chromene-6-carboxylic acid

Description

Structural Framework and Research Significance of the 2H-Chromene Moiety

The foundational structure of 2H-Chromene-6-carboxylic acid is the 2H-chromene moiety, which consists of a benzene (B151609) ring fused to a pyran ring. rjptonline.orgcaribjscitech.com This bicyclic system is a common feature in a vast array of natural products and synthetic compounds, contributing to their diverse biological activities. researchgate.net The "2H" designation indicates the position of the saturated carbon atom in the pyran ring. frontiersin.orgsemanticscholar.org The presence of both an aromatic ring and a heterocyclic pyran ring imparts a unique combination of rigidity and conformational flexibility to the molecule.

The research significance of the 2H-chromene scaffold is underscored by its prevalence in molecules exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. frontiersin.orgnih.govmdpi.com The structural versatility of the chromene ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its biological and chemical properties. This adaptability makes the 2H-chromene moiety a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. benthamscience.com

The addition of a carboxylic acid group at the 6-position of the 2H-chromene ring to form this compound introduces a key functional group that can participate in a variety of chemical reactions. This carboxylic acid group can act as a hydrogen bond donor and acceptor, and it can be converted into other functional groups such as esters, amides, and acid chlorides, further expanding the potential for creating a diverse library of derivatives for research purposes. The presence of this group can also influence the molecule's solubility and its ability to interact with biological targets. ontosight.ai

Contextualizing this compound within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on the study of cyclic compounds containing at least one atom other than carbon within their ring structure. researchgate.net this compound is a quintessential example of an oxygen-containing heterocyclic compound. rjptonline.org The fusion of the benzene and pyran rings in its structure is a common motif in this field. caribjscitech.com

The synthesis of the chromene ring system is a topic of extensive research in heterocyclic chemistry, with numerous methods developed to construct this scaffold. These methods often involve condensation reactions, cyclization processes, and functional group transformations. smolecule.com For instance, the synthesis of chromene derivatives can be achieved through the reaction of substituted phenols with α,β-unsaturated aldehydes or ketones. frontiersin.org More advanced synthetic strategies include metal-catalyzed reactions, such as the Suzuki cross-coupling and ring-closing metathesis, which offer high efficiency and control over the final structure. frontiersin.orgnih.govru.nl

Within the broader landscape of heterocyclic chemistry, 2H-chromene derivatives, including this compound, are valued as versatile intermediates for the synthesis of more complex molecules. researchgate.net The reactivity of the double bond in the pyran ring and the aromatic benzene ring allows for a wide range of chemical modifications, making them valuable building blocks in the construction of novel compounds with potential applications in various fields of chemical science. researchgate.net

Historical Perspectives on the Research and Exploration of Chromene Derivatives

The study of chromene derivatives has a rich history rooted in the investigation of natural products. Many naturally occurring compounds containing the chromene scaffold have been isolated from plants and have been used in traditional medicine for centuries. semanticscholar.orgorientjchem.orguobaghdad.edu.iq The recognition of the therapeutic potential of these natural products spurred the interest of chemists in synthesizing and studying chromene derivatives.

Early research focused on the isolation, structure elucidation, and synthesis of these natural products. As synthetic methodologies advanced, chemists began to explore the synthesis of a wider variety of chromene derivatives with modified structures and functionalities. This led to the discovery of the broad spectrum of biological activities associated with this class of compounds. rjptonline.org

The development of new analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, played a crucial role in the characterization of these compounds and the understanding of their chemical properties. smolecule.com Over the years, the focus of research has expanded from the study of natural products to the rational design and synthesis of novel chromene derivatives with specific biological targets. This has led to the identification of chromene-based compounds with potential applications as anticancer agents, anti-inflammatory drugs, and antimicrobial agents. frontiersin.orgmdpi.com The ongoing exploration of chromene derivatives continues to be a vibrant area of research, driven by the quest for new molecules with improved therapeutic properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

527681-43-2 |

|---|---|

Molecular Formula |

C10H8O3 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2H-chromene-6-carboxylic acid |

InChI |

InChI=1S/C10H8O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-4,6H,5H2,(H,11,12) |

InChI Key |

ZMGWNKLTJQXNAB-UHFFFAOYSA-N |

SMILES |

C1C=CC2=C(O1)C=CC(=C2)C(=O)O |

Canonical SMILES |

C1C=CC2=C(O1)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2h Chromene 6 Carboxylic Acid and Its Analogs

Classical Approaches in Chromene Carboxylic Acid Synthesis

Traditional methods for the synthesis of chromene carboxylic acids often rely on condensation and cyclization reactions, which form the bedrock of heterocyclic chemistry.

Condensation Reactions in 2H-Chromene-6-carboxylic Acid Synthesis

Condensation reactions represent a foundational strategy for assembling the chromene core. A notable example is the Knoevenagel condensation, which can be employed to react salicylaldehydes with active methylene (B1212753) compounds. frontiersin.orgresearchgate.net For instance, the reaction of a substituted salicylaldehyde (B1680747) with a compound like ethyl trifluoroacetoacetate, often in the presence of a base such as piperidinium (B107235) acetate, can lead to the formation of a 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate derivative. mdpi.com While not directly yielding the 6-carboxylic acid, this method highlights the utility of condensation for building the chromene ring, which can then be further functionalized.

Another versatile approach is the Petasis condensation, a multicomponent reaction involving a salicylaldehyde, a boronic acid, and an amine. The reaction is facilitated by the hydroxyl group adjacent to the aldehyde. The initial product can then undergo a subsequent cyclization upon heating to form the 2H-chromene structure, with the elimination of the amine. organic-chemistry.org This method offers a modular approach to a variety of substituted 2H-chromenes.

Cyclization Reactions for Benzopyran Formation

Intramolecular cyclization is a key step in many synthetic routes to chromenes, which are also known as benzopyrans. These reactions often involve the formation of the pyran ring onto a pre-existing benzene (B151609) ring.

One common strategy involves the cyclization of appropriately substituted phenols. For example, the reaction of a phenol (B47542) with an α,β-unsaturated aldehyde or ketone can lead to the formation of a chromene. The reaction of 2′,4′-dihydroxyacetophenone with methyl vinyl ketone, catalyzed by CaCl2/KOH, initially forms a 1,4-adduct which can then be cyclized under acidic conditions to yield a 3,4-dihydro-2H-benzopyran. researchgate.net

Mercury(II)-mediated cyclizations have also been reported for the synthesis of benzopyran derivatives from aryl allenic ethers. beilstein-journals.org For instance, the treatment of aryl allenic ethers with Hg(OTf)2 followed by reduction with NaBH4 can produce benzopyran derivatives. beilstein-journals.org Similarly, the cyclization of arylalkynes induced by mercury(II) salts can also yield benzopyran structures. beilstein-journals.org

Catalytic Strategies in the Synthesis of this compound Derivatives

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and environmental friendliness. These strategies have been successfully applied to the synthesis of chromene derivatives. msu.eduuva.nl

Transition-Metal-Catalyzed Annulation and C-H Activation Reactions

Transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks through C-H activation and annulation reactions. researchgate.net

A significant advancement in the synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed redox-neutral C–H activation/[3+3] annulation cascade. snnu.edu.cnorganic-chemistry.orgnih.govacs.orgacs.org This methodology utilizes N-phenoxyacetamides and methyleneoxetanones as reactants. snnu.edu.cnorganic-chemistry.orgnih.govacs.orgacs.org The reaction proceeds via a solvent-controlled pathway, leading to the direct and efficient formation of the 2H-chromene-3-carboxylic acid framework with excellent regioselectivity. acs.org This transformation is notable for being the first to use an α-methylene-β-lactone unit as a three-carbon source in transition-metal-catalyzed C–H activation through the selective cleavage of an alkyl C–O bond. snnu.edu.cnnih.gov

The proposed mechanism involves the initial C-H activation of the N-phenoxyacetamide directed by the acetamido group, followed by coordination and insertion of the methyleneoxetanone. A subsequent intramolecular nucleophilic attack and ring-opening of the β-lactone lead to the formation of the 2H-chromene-3-carboxylic acid product. The reaction demonstrates broad substrate tolerance and good functional group compatibility. acs.org

Table 1: Scope of Rh(III)-Catalyzed [3+3] Annulation for 2H-Chromene-3-carboxylic Acid Synthesis This table is representative and based on findings from the cited literature. Specific yields may vary based on reaction conditions.

| Entry | N-Phenoxyacetamide Substituent | Methyleneoxetanone | Product Yield (%) |

| 1 | H | Unsubstituted | Good |

| 2 | 4-Me | Unsubstituted | High |

| 3 | 4-OMe | Unsubstituted | High |

| 4 | 4-F | Unsubstituted | Moderate |

| 5 | 4-Cl | Unsubstituted | Moderate |

| 6 | 4-Br | Unsubstituted | Moderate |

| 7 | H | 3,3-Dimethyl | Good |

Metal-Free Brønsted and Lewis Acid/Base Catalysis

In a move towards more sustainable and cost-effective synthesis, metal-free catalytic systems have gained significant attention. researchgate.net Both Brønsted and Lewis acids and bases have been shown to be effective catalysts for the synthesis of 2H-chromenes. msu.eduuva.nl

Brønsted Acid Catalysis:

Brønsted acids have been utilized to catalyze the synthesis of chromenes through various mechanisms. nih.gov One approach involves the Brønsted acid-catalyzed electrocyclization of vinyl o-quinone methides, which can be generated in situ. thieme-connect.comthieme-connect.com This method provides a highly atom-economic and environmentally benign route to a diverse range of chromene derivatives in good to excellent yields. thieme-connect.comthieme-connect.com Another metal-free protocol involves the Brønsted acid-catalyzed [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols to produce polysubstituted 2H-chromenes. acs.org

Lewis Acid Catalysis:

Lewis acids are also effective in promoting the synthesis of chromenes. For instance, the reaction of o-propargylated salicylaldehydes with 5-amino-1,3-dimethyluracil in the presence of a Lewis acid like BF3·OEt2 leads to the formation of chromene-fused pyrido[3,2-d]pyrimidines via an aza-Diels-Alder reaction. thieme-connect.comthieme-connect.com Furthermore, a dual catalyst system employing both a Brønsted acid (like a BINOL-derived phosphoric acid) and a Lewis acid has been developed for the addition of diazoesters to 2H-chromene acetals, providing access to C2-substituted chromenes. nih.gov

Table 2: Comparison of Catalytic Strategies for 2H-Chromene Synthesis

| Catalytic Strategy | Key Features | Advantages | Disadvantages |

| Rh(III)-Catalysis | C-H activation, [3+3] annulation | High efficiency, regioselectivity, novel bond formation | Use of expensive transition metal, may require specific directing groups |

| Brønsted Acid Catalysis | Electrocyclization, annulation | Metal-free, atom-economical, environmentally benign | May require specific substrates (e.g., vinyl o-quinone methides) |

| Lewis Acid Catalysis | Aza-Diels-Alder, addition reactions | Metal-free or uses inexpensive metals, good for specific transformations | May require stoichiometric amounts of the acid in some cases |

Organocatalysis in 2H-Chromene Synthesis

Organocatalysis has emerged as a powerful tool in the synthesis of chromene derivatives, offering metal-free and environmentally benign alternatives to traditional methods. Within this field, specific catalysts have shown significant promise.

Organoboron Catalysis

Organoboron compounds, particularly boronic acids, have been effectively employed as catalysts in the synthesis of 2H-chromenes. These reactions often proceed through the condensation of phenols with α,β-unsaturated carbonyl compounds. researchgate.net The mechanism is thought to involve the formation of a benzodioxaborinine intermediate, which then fragments to an ortho-quinone methide that undergoes electrocyclic ring closure. researchgate.net

A systematic evaluation of organoboron acid and Brønsted acid co-catalyst systems has led to the development of efficient protocols where both promoters are used in catalytic quantities. researchgate.net For instance, the combination of pentafluorophenylboronic acid and diphenylphosphinic acid has proven effective, even expanding the scope of the reaction to include α,β-unsaturated ketones, which are typically less reactive than aldehydes. researchgate.net

Another notable application is the Petasis condensation, a three-component reaction involving salicylaldehydes, amines, and alkenyl or aryl boronic acids. nih.govorganic-chemistry.org The reaction initially forms an aminophenol derivative, which upon heating, undergoes cyclization to yield the 2H-chromene structure. nih.gov This method has been further refined to use a catalytic amount of a resin-bound amine, simplifying the preparation process. organic-chemistry.org

Furthermore, boron-catalyzed [3+3] annulation reactions have been developed for the regioselective synthesis of 2H-chromene-4-carboxylates from vinyl sulfoxonium ylides and quinones. nih.gov This catalyst-controlled approach demonstrates the versatility of organoboron compounds in directing reaction outcomes towards specific isomers. nih.gov

Table 1: Examples of Organoboron-Catalyzed Synthesis of 2H-Chromenes

| Phenol/Aldehyde | Carbonyl/Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methoxyphenol | 3-Methyl-2-butenal | PhB(OH)₂ / TFA | 7-Methoxy-2,2-dimethyl-2H-chromene | High | researchgate.net |

| 2-Naphthol | Crotonaldehyde | (C₆F₅)B(OH)₂ / H₃PO₂ | 2-Methyl-2H-naphtho[2,1-b]pyran | 85% | researchgate.net |

| Salicylaldehyde | (E)-prop-1-en-1-ylboronic acid | Morpholine (catalytic) | 2-Methyl-2H-chromene | - | nih.gov |

| Salicylaldehyde | Vinylboronic acid | Resin-bound amine | 2H-Chromene | - | organic-chemistry.org |

Novel and Efficient Synthetic Protocols

The quest for more efficient, atom-economical, and environmentally friendly synthetic routes has led to the development of novel protocols for constructing the 2H-chromene scaffold. These include multi-component reactions, decarboxylative strategies, and transformations of related heterocyclic systems.

Multi-component Reactions for 2H-Chromene Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued in synthetic chemistry for their efficiency and convergence. researchgate.net Several MCRs have been designed for the synthesis of 2H-chromene and 4H-chromene derivatives. researchgate.netfrontiersin.orgnih.gov

One-pot three-component reactions of salicylaldehydes, a C-H activated acidic compound like malononitrile (B47326), and a third component are common. frontiersin.orgnih.gov For example, a variety of 2-amino-4H-chromenes can be prepared through the one-pot reaction of an aromatic aldehyde, ethyl cyanoacetate, and an enolizable C-H-activated acidic molecule, using the organocatalyst potassium phthalimide-N-oxyl (PoPINO) in water. frontiersin.orgnih.gov Similarly, pyrano[3,2-c]chromene derivatives have been synthesized via a one-pot cyclocondensation of β-aryloxyquinoline-3-carbaldehydes, 4-hydroxycoumarins, and malononitrile in the presence of piperidine. mdpi.com

Microwave-assisted MCRs have also gained traction, as they often lead to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net These reactions frequently employ heterogeneous catalysts, which offer advantages in terms of recyclability and ease of separation. researchgate.net

Table 2: Selected Multi-component Reactions for Chromene Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Malononitrile | Dimedone | Pyridine-2-carboxylic acid / Reflux | 2-Amino-4H-chromene | smolecule.com |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Enolizable C-H acid | Potassium phthalimide-N-oxyl (PoPINO) / Water | 2-Amino-4H-chromene | frontiersin.orgnih.gov |

| Salicylaldehyde | (E)-prop-1-en-1-ylboronic acid | Amine | Heat | 2H-Chromene | nih.gov |

| 4-Hydroxycoumarin | Benzaldehyde | Malononitrile | DABCO / Reflux | Chromeno β-lactam hybrid | mdpi.com |

Decarboxylative Approaches in Chromene Carboxylic Acid Synthesis

Decarboxylative reactions have emerged as a powerful strategy in which a carboxylic acid functional group is used to activate a molecule before being removed as carbon dioxide. mdpi.comnih.gov This approach has been successfully applied to the synthesis of chromene and chromanone derivatives, often starting from chromone-3-carboxylic acids or coumarin-3-carboxylic acids. mdpi.comnih.gov

A notable example is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids or coumarin-3-carboxylic acids, which proceeds under Brønsted base catalysis to furnish biologically relevant chromanone- and chroman-2-one-pyridine hybrids. nih.govresearchgate.net Mechanistic studies confirm that the reaction pathway involves a classical Michael addition followed by a double decarboxylation. nih.gov

Similarly, decarboxylative (3+2)-cycloaddition reactions between chromone-3-carboxylic acids and azomethine ylides have been developed to produce complex chromenopyrrole structures. mdpi.com In this process, the carboxylate group serves both to enhance the electrophilicity of the starting material and as a facile leaving group. mdpi.com Other variations include the decarboxylative Michael reaction of α-substituted azlactones with chromone-3-carboxylic acids mdpi.com and doubly decarboxylative, photoredox-catalyzed Giese reactions that use N-(acyloxy)phthalimides as radical precursors. rsc.org These methods highlight the utility of the carboxyl group as a transient activating group in the construction of complex heterocyclic systems. mdpi.comrsc.org

Haloform Reactions for Coumarin-Based Carboxylic Acid Derivatives

The haloform reaction is a classic organic transformation used to convert methyl ketones into the corresponding carboxylic acids via exhaustive α-halogenation followed by cleavage with a base. nih.govbyjus.com This methodology has been specifically applied to the synthesis of coumarin-based carboxylic acids from 3-acetylcoumarin (B160212) precursors. niscair.res.injournal-iiie-india.com

The reaction of 3-acetyl-2H-chromen-2-one with a halogen (such as bromine) in the presence of an alkali (like sodium hydroxide) effectively oxidizes the acetyl group to a carboxyl group, yielding a 2-oxo-2H-chromene-3-carboxylic acid. niscair.res.injournal-iiie-india.com The mechanism involves the initial formation of an enolate, which is then repeatedly halogenated at the methyl group. byjus.com The resulting tri-halogenated ketone is then attacked by a hydroxide (B78521) ion, leading to the cleavage of the C-C bond and the formation of a carboxylate and a haloform (e.g., bromoform). byjus.com

Researchers have optimized conditions for this transformation, finding that Br₂/H₂O under alkaline catalytic conditions at room temperature is sufficient and provides the target carboxylic acid in high yield through a green pathway. niscair.res.in A key consideration is the stability of the coumarin (B35378) lactone ring, which can be susceptible to cleavage under strongly basic conditions; however, studies have shown that at certain concentrations, such as with 20% aqueous NaOH, the lactone ring remains intact. niscair.res.injournal-iiie-india.com

Table 3: Haloform Reaction for Synthesis of 2-oxo-2H-chromene-3-carboxylic acid

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-acetyl-2H-chromen-2-one | Br₂ / NaOH (aq) | Room Temperature | 2-oxo-2H-chromene-3-carboxylic acid | Excellent | niscair.res.in |

| 3-acetyl-6-bromo-2H-chromen-2-one | Br₂ / NaOH (aq) | Room Temperature, 60 min | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | Excellent | niscair.res.in |

Regioselective Synthesis of this compound Derivatives

Regioselectivity is a critical aspect of synthesizing substituted aromatic compounds like this compound, ensuring that functional groups are installed at the desired position on the chromene nucleus. Various strategies have been employed to control the position of substitution during or after the formation of the heterocyclic ring.

One approach involves utilizing starting materials that already contain the carboxylic acid group or a precursor at the desired position. For example, a Rh(III)-catalyzed C-H activation and [3+3] cyclization of 2-benzyl-2H-indazole-6-carboxylic acids with iodonium (B1229267) ylides has been reported. researchgate.net This method demonstrates that C-H activation can occur regioselectively at the C7-H bond, adjacent to the carboxylic acid group, to build a fused chromene ring system. researchgate.net

Another strategy is the catalyst-controlled divergent synthesis, where the choice of catalyst dictates the regiochemical outcome of the reaction. In the [3+3] annulation of vinyl sulfoxonium ylides with quinones, a boron catalyst directs the reaction to form 2H-chromene-4-carboxylates, whereas a Ru(II) catalyst leads to the formation of 2H-chromene-2-carboxylates. nih.gov

Furthermore, the synthesis of natural products has provided examples of regioselective cyclization. For instance, a concise synthesis of 2,2-dimethyl-8-prenyl chromene-6-propenoic acid was achieved in five linear steps starting from p-iodophenol, where the final cycloisomerization step afforded the 2H-chromene with the propenoic acid side chain at the C6 position in almost quantitative yield. uva.nl These examples underscore the importance of substrate control, catalyst selection, and strategic planning to achieve the regioselective synthesis of complex molecules like this compound and its derivatives.

Directed Functionalization at the C-6 Position

Directing chemical modifications to the C-6 position of the 2H-chromene core allows for the synthesis of specific analogs, including the target this compound. These strategies often rely on precursors where the C-6 position is already activated for substitution or transformation.

Oxidation of C-6 Aldehydes

A straightforward method for the synthesis of this compound derivatives involves the oxidation of the corresponding C-6 aldehyde. For instance, 2-phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde can be oxidized to form 2-phenyl-3,4-dihydro-2H-chromene-6-carboxylic acid. This transformation can be achieved using common oxidizing agents.

Table 1: Oxidation of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde

| Precursor | Reagent | Product | Reference |

|---|

Synthesis from Pre-functionalized Phenols

An alternative to functionalizing the intact chromene ring is to construct the ring from a starting material that already possesses the desired carboxylic acid group. For example, substituted 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acids can be synthesized from appropriately substituted 2,4-dihydroxybenzoic acids, which contain the carboxyl group prior to the ring-forming reaction with a β-keto ester. tandfonline.com

Table 2: Synthesis of Substituted 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|

Functionalization via C-6 Halogenated Intermediates

Halogen atoms at the C-6 position serve as versatile handles for introducing a variety of functional groups, including those that can be converted to a carboxylic acid. The Sonogashira reaction, a cross-coupling reaction, is a prime example of this strategy. Researchers have utilized 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene as a key intermediate for derivatization at the C-6 position. nih.gov While this study focused on introducing alkynyl groups, this method highlights the utility of the C-6 halogen as a reactive site. The introduction of a cyano group at C-6, which can be subsequently hydrolyzed to a carboxylic acid, has also been demonstrated. nih.gov

Improvement in the anticancer potency of some chromene derivatives has been noted with the substitution of a halogen or methoxy (B1213986) group at the C-6 position. frontiersin.org Furthermore, the 6-bromo analogue of certain 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives has been shown to be a moderately potent antagonist for the P2Y6 receptor. nih.gov

Table 3: C-6 Functionalization of 3-Nitro-2-(trifluoromethyl)-2H-chromene via Sonogashira Reaction

| Precursor | Coupling Partner | Catalyst System | Product Type | Reference |

|---|

This synthetic approach underscores the importance of C-6 halogenated chromenes as pivotal intermediates for creating diverse analogs. The flexibility offered by reactions like the Sonogashira coupling allows for the construction of a wide array of substituted chromenes for further investigation. nih.gov

Chemical Reactivity and Transformations of 2h Chromene 6 Carboxylic Acid

Functional Group Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position is a primary site for chemical derivatization, enabling the synthesis of esters, amides, and salts, which can significantly alter the molecule's physical, chemical, and biological properties.

The carboxylic acid moiety of 2H-chromene-6-carboxylic acid and its analogues readily undergoes esterification with various alcohols under acidic conditions. This reaction is a common strategy for creating derivatives, including prodrugs. For instance, the reaction of a chromene carboxylic acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) yields the corresponding methyl or ethyl ester. google.com This transformation is not limited to simple alcohols; more complex esters, such as the 3,4,5-trimethoxy-benzyl ester of 2,2-dimethyl-2H-chromene-6-carboxylic acid, have also been synthesized, demonstrating the versatility of this reaction. nih.gov

| Chromene Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|

| 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | Methanol, H₂SO₄ | Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | google.com |

| 2,2-Dimethyl-2H-chromene-6-carboxylic acid | 3,4,5-trimethoxy-benzyl alcohol | 2,2-Dimethyl-2H-chromene-6-carboxylic acid 3,4,5-trimethoxy-benzyl ester | nih.gov |

| 6-chloro-2H-chromene-3-carboxylic acid | Ethanol | Ethyl 6-chloro-2H-chromene-3-carboxylate |

The carboxylic acid group can be converted into an amide via reaction with a primary or secondary amine. This transformation often employs coupling reagents commonly used in peptide synthesis to facilitate the formation of the amide bond. Reagents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) are effective for coupling chromene carboxylic acids with amines. mdpi.com This method has been used to synthesize novel amides, for example by reacting 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid with 5-allylsulfanyl- Current time information in Bangalore, IN.evitachem.comresearchgate.netthiadiazol-2-ylamine. mdpi.com The formation of carboxamides is a key strategy for building more complex molecules and exploring structure-activity relationships. smolecule.com

| Chromene Carboxylic Acid | Amine | Coupling Reagents | Product | Reference |

|---|---|---|---|---|

| 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | 5-allylsulfanyl- Current time information in Bangalore, IN.evitachem.comresearchgate.netthiadiazol-2-ylamine | TBTU, Et₃N | 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl- Current time information in Bangalore, IN.evitachem.comresearchgate.netthiadiazol-2-yl)-amide | mdpi.com, |

| 2-oxo-2H-chromene-3-carboxylic acid | Ammonia (conceptual) | Not specified | 2-Oxo-3-phenyl-2H-chromene-7-carboxylic acid amide (related example) | fluorochem.co.uk |

As with any carboxylic acid, this compound can be deprotonated by a base to form a carboxylate salt. mnstate.edu This reaction is typically achieved by treatment with an inorganic base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The resulting carboxylate salt is significantly more water-soluble than the parent carboxylic acid. chemimpex.com The formation of these salts is a fundamental acid-base reaction. mnstate.edu The carboxylate anion is stabilized by resonance, which accounts for the acidic nature of the parent compound. mnstate.edu These salts can be neutralized by a strong acid to regenerate the original carboxylic acid. mnstate.edu

Chromene Ring System Transformations

The 2H-chromene core itself is susceptible to chemical transformations, particularly oxidation and reduction, which modify the pyran ring of the chromene system.

The 2H-chromene ring system can undergo oxidation to yield several products, most notably coumarins (chromen-2-ones) or chromones (chromen-4-ones). evitachem.comsmolecule.com The allylic position of the 2H-chromene ring is susceptible to oxidation. For instance, allylic amide-functionalized 2H-chromenes have been chemoselectively oxidized to the corresponding coumarin (B35378) analogues using pyridinium (B92312) dichromate (PDC). acs.org This transformation typically requires several days at room temperature to achieve good yields. acs.org In other examples, the oxidation of 3-nitro-2H-chromenes with reagents like hydrogen peroxide can lead to the formation of flavonols. chim.it The oxidation of a substituent on the ring, such as the conversion of a 6-formyl group to a 6-carboxylic acid group, can be achieved with agents like silver oxide. oup.com

| Substrate | Oxidizing Agent(s) | Product Type | Reference |

|---|---|---|---|

| Allylic amide derived 2H-chromenes | Pyridinium dichromate (PDC) | Coumarin analogues | acs.org |

| 3-nitro-2H-chromenes | H₂O₂, NaOH | Flavonols | chim.it |

| 2H-Chromene core (general) | Not specified | Chromone (B188151) derivatives | evitachem.com, smolecule.com |

The double bond within the pyran ring of the 2H-chromene system can be reduced to yield the corresponding 3,4-dihydro-2H-chromene, commonly known as a chroman. caribjscitech.com This saturation of the heterocyclic ring is a key transformation. A variety of reducing agents can accomplish this. For example, the reduction of 3-nitro-2H-chromenes using lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with other reagents like Raney nickel results in the formation of 3-aminochromanes, indicating a full reduction of the pyran ring's double bond alongside the reduction of the nitro group. chim.it Furthermore, catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method for reducing chromone systems to the corresponding chroman structure, as demonstrated in the synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid from its chromone precursor. google.com Conversely, the reduction of chromones (chromen-4-ones) with reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) can selectively yield 2H-chromenes. caribjscitech.comresearchgate.net

| Substrate | Reducing Agent(s) | Product | Reference |

|---|---|---|---|

| 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid | H₂, 10% Pd/C | 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | google.com |

| 3-nitro-2H-chromene | LiAlH₄ or NaBH₄/Raney Ni | 3-aminochromane | chim.it |

| Chromone | 9-BBN | 2H-chromene | caribjscitech.com, researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the 2H-chromene scaffold is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for a wide range of functionalizations. The inherent electronic properties of the chromene system, influenced by the oxygen heteroatom and existing substituents, direct the regioselectivity of these transformations.

Electrophilic Substitution: The benzene moiety of chromene derivatives can undergo typical electrophilic aromatic substitution reactions. The electron-donating nature of the pyran oxygen atom generally activates the aromatic ring, facilitating reactions such as nitration and halogenation. For instance, in related chromene systems, the presence of an activating group like a methoxy (B1213986) substituent at the C-5 position can enhance the electron density at specific carbons, directing further electrophilic substitution. Studies on aromatic prenyltransferases have shown that these enzymes catalyze the electrophilic substitution of aromatic rings, a process that can lead to the formation of carbon-carbon bonds on the chromene scaffold. researchgate.net The specific position of substitution is dictated by the combined directing effects of the pyran oxygen and any other substituents on the aromatic ring.

Nucleophilic Substitution: Nucleophilic substitution reactions on the aromatic ring of the 2H-chromene system are also feasible, particularly when a suitable leaving group is present. The carboxylic acid group at the C-6 position can itself participate in nucleophilic attack reactions. smolecule.com Furthermore, a halogen atom, such as chlorine at the C-6 position or iodine at other positions, can serve as a leaving group for nucleophilic substitution, enabling the introduction of various other functional groups. evitachem.com This strategy is valuable for synthesizing derivatives with modified properties.

Table 1: Summary of Substitution Reactions on the 2H-Chromene Benzene Ring

| Reaction Type | Reagents/Conditions | Position(s) | Product Type | Reference(s) |

| Electrophilic Substitution | Nitric acid (HNO₃), Halogens (Cl₂, Br₂) | Aromatic Ring | Substituted chromenes | |

| Electrophilic Substitution | Prenyltransferases | Aromatic Ring | Prenylated chromenes | researchgate.net |

| Nucleophilic Substitution | Nucleophiles (e.g., amines) | C-6 (with leaving group) | 6-substituted chromenes |

Acylation Studies on 2H-Chromenes

Acylation reactions, particularly the Friedel-Crafts acylation, are fundamental for introducing acyl groups onto the 2H-chromene framework. These studies are crucial for synthesizing key intermediates and final compounds with specific functionalities.

Research on the acylation of 2,2-dimethyl-2H-chromenes has demonstrated the successful introduction of acetyl and formyl groups onto the chromene ring system. oup.com These acylation reactions provide access to a variety of acylchromenes. Significantly, 2,2-dimethyl-2H-chromene-6-carboxylic acid, also known as anofinic acid, can be synthesized through the oxidation of the corresponding 6-formyl-2,2-dimethyl-2H-chromene. oup.com While Friedel-Crafts acylation is a common method, some applications have reported low yields, indicating that reaction conditions are critical for success. acs.org The orientation of the acylation is influenced by the substituents already present on the chromene ring.

Table 2: Acylation Methods for 2H-Chromenes

| Reaction | Reagents | Product | Subsequent Reaction | Final Product | Reference(s) |

| Formylation | Vilsmeier or Gattermann-Koch | Formylchromenes | Oxidation | Chromene-carboxylic acids | oup.com |

| Acetylation | Acetyl chloride/AlCl₃ | Acetylchromenes | - | Acetyl-substituted chromenes | oup.com |

Derivatization Strategies for Enhanced Bioactivity and Specific Applications

The 2H-chromene scaffold is a versatile template for developing new therapeutic agents. Derivatization at various positions of the chromene ring system is a key strategy to enhance biological activity and tailor compounds for specific applications.

Modification at the C-2 and C-3 Positions

Modifications at the C-2 and C-3 positions of the pyran ring are critical for modulating the biological properties of 2H-chromene derivatives.

The introduction of a carboxylic acid group at the C-3 position is a significant modification, with several synthetic methods developed to achieve this, including rhodium-catalyzed C-H activation/[3 + 3] annulation cascades. snnu.edu.cnacs.org The resulting 2H-chromene-3-carboxylic acids are valuable for further derivatization. snnu.edu.cn However, in a series of P2Y6 receptor antagonists, replacing a nitro group with a 3-carboxylic acid or 3-ester group led to a loss of affinity, indicating that the nature of the substituent at this position is crucial for specific biological targets. nih.govnih.gov The presence of a cyano (CN) group at the C-3 position has been identified as important for the anticancer activity of some chromene derivatives. frontiersin.org

At the C-2 position, various substituents can be introduced to influence bioactivity. For instance, copper-catalyzed alkynylation allows for the attachment of alkyne groups at C-2. scispace.com The introduction of a carbohydrate fragment at the C-2 position has been shown to modulate the antiproliferative activity of 3-nitro-2H-chromenes, with the effect being dependent on the specific cell line and the nature of other substituents. soton.ac.uk

Substitutions on the Aromatic Ring for Structure-Activity Relationship Elucidation

Systematic substitution on the aromatic A-ring of the 2H-chromene scaffold is a fundamental strategy for elucidating structure-activity relationships (SAR).

Studies on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists have shown that the 6-position is highly suitable for derivatization. nih.govnih.gov Various alkynyl analogues at this position were synthesized, with some showing greater affinity than the parent compound. nih.gov This suggests that the 6-position allows for substitution with sterically extended chains without losing affinity for this particular receptor. nih.govnih.gov The presence of a halogen, such as chlorine, at the C-6 position has also been shown to be critical for the bioactivity of certain chromene derivatives. For anticancer activity, the introduction of lipophilic functional groups at the C-6 position is considered important. frontiersin.org

The position of substitution on the aromatic ring significantly impacts pharmacological activity. For example, in some series, substitution at the 7th position with an electron-donating group was found to enhance activity, whereas an electron-withdrawing group had the opposite effect. benthamscience.com The substitution pattern on the aromatic ring of 3-nitro-2H-chromenes has also been shown to strongly influence their antibacterial activities. mdpi.com

Table 3: Impact of Aromatic Ring Substitution on Bioactivity of 2H-Chromene Derivatives

| Position | Substituent Type | Effect on Bioactivity | Target/Activity | Reference(s) |

| C-6 | Alkynyl, Halogen (F, Cl) | Enhanced Potency | P2Y6 Receptor Antagonism | nih.govnih.govresearchgate.net |

| C-6 | Lipophilic groups | Enhanced Potency | Anticancer | frontiersin.org |

| C-7 | Electron-donating group | Enhanced Activity | General Pharmacological | benthamscience.com |

| C-7 | Electron-withdrawing group | Decreased Activity | General Pharmacological | benthamscience.com |

| Various | Halogens | Modulated Activity | Antibacterial | mdpi.com |

Introduction of Heterocyclic Moieties onto the Chromene Scaffold

Fusing or attaching other heterocyclic rings to the 2H-chromene scaffold is a powerful strategy to create novel chemical entities with potentially enhanced or new biological activities. This molecular hybridization aims to combine the pharmacophoric features of different heterocyclic systems.

Researchers have successfully combined the chromene nucleus with various five-, six-, and seven-membered heterocyclic moieties, leading to compounds with significant antitumor activity. frontiersin.orgnih.gov The synthesis of chromenopyridines, which fuse a pyridine (B92270) ring with the chromene structure, has been explored to leverage the biological properties of both ring systems. mdpi.comnih.gov

Specific examples include the synthesis of 2H-chromene derivatives bearing phenylthiazolidinone and other heterocyclic bases. nih.gov The use of chromene-3-carbaldehydes as building blocks allows for the synthesis of more complex fused systems, such as 3H-chromeno[3,4-c]quinolines. nih.gov Furthermore, the synthesis of heterocyclic-fused derivatives of imino(amino)chromenes has yielded compounds with a wide array of biological properties. mdpi.com These hybrid molecules often exhibit synergistic effects, leading to improved potency and a broader spectrum of activity.

Spectroscopic Elucidation and Advanced Structural Characterization of 2h Chromene 6 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is a cornerstone for the structural elucidation of 2H-Chromene-6-carboxylic acid derivatives, enabling the precise assignment of proton and carbon environments.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the chemical structure of these derivatives. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For instance, in ¹H NMR spectra, protons on the aromatic ring of the chromene scaffold typically resonate in the downfield region (δ 6.5–8.2 ppm), while protons of aliphatic substituents appear at higher fields. ucl.ac.uk The proton at position 4 of the chromene ring in ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, for example, appears as a singlet at δ 8.45 ppm. Protons on carbons adjacent to the carbonyl group are generally observed around 2.0-3.0 ppm. libretexts.org

In ¹³C NMR spectra, the carbonyl carbons of the carboxylic acid and the lactone ring exhibit characteristic downfield shifts, typically in the range of 160–180 ppm. ucl.ac.uklibretexts.org The chemical shifts of other carbons in the chromene ring are influenced by the nature and position of substituents. For example, the presence of a bromine atom at the C6 position can deshield the carbon, causing it to resonate at a lower field compared to a chloro-substituted analog.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2H-Chromene Derivatives

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.2 | 100 - 150 |

| H-4 (Chromene) | ~8.45 | - |

| Protons α to C=O | 2.0 - 3.0 | - |

| Carbonyl (Acid/Ester) | - | 160 - 180 |

| Carbonyl (Lactone) | - | ~162.7 |

| Ether (R-CH₂-OR) | ~3.6 | 50 - 90 |

Note: Chemical shifts are dependent on the solvent and specific substituents on the chromene ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex spectra and determining the connectivity of atoms.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is instrumental in identifying adjacent protons within the chromene ring and its substituents, aiding in the assignment of isomeric structures.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the direct assignment of carbon signals based on the known assignments of their attached protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in this compound derivatives.

IR spectroscopy is particularly sensitive to polar functional groups. spectroscopyonline.com The carbonyl (C=O) stretching vibrations are prominent features in the IR spectra of these compounds. The carboxylic acid C=O stretch typically appears in the region of 1700-1725 cm⁻¹, while the lactone C=O of the chromene ring absorbs at a slightly higher frequency, around 1720-1755 cm⁻¹. libretexts.org For instance, in ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, the ester and lactone carbonyl stretches are observed at 1720 cm⁻¹ and 1675 cm⁻¹, respectively. Other characteristic bands include the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), C-O stretching, and aromatic C=C stretching vibrations. arcjournals.orgresearchgate.net

Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric vibrations. spectroscopyonline.com Therefore, it is particularly useful for analyzing the C=C bonds within the aromatic ring of the chromene structure. spectroscopyonline.com The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Lactone | C=O Stretch | 1720 - 1755 |

| Aromatic Ring | C=C Stretch | ~1500 - 1600 |

| Ether | C-O Stretch | ~1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org For this compound derivatives, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). libretexts.org

These compounds typically exhibit strong absorption in the UV region due to π→π* transitions within the conjugated π-system of the chromene ring. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the chromene ring. For example, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid shows a λmax around 310 nm. The n→π* transition of the carbonyl group is also observed, though it is generally weaker. arcjournals.org The presence of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, respectively. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the molecular formula of this compound derivatives. arcjournals.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For 2H-chromenes, a common fragmentation pathway involves the cleavage of the γ-bond relative to a carbocation center. nih.gov Other typical fragmentations include the loss of small molecules like CO (28 Da) and CO₂ (44 Da) from the carboxylic acid and lactone moieties, as well as the loss of substituents from the chromene ring. nih.govjmcs.org.mx The analysis of these fragmentation patterns helps to confirm the proposed structure of the molecule. In the mass spectra of many carboxylic acid derivatives, the base peak often results from the cleavage of the C-Y bond to form an acylium ion (R-CO⁺). libretexts.org

Advanced X-ray Crystallography for Solid-State Structural Determination

X-ray diffraction studies have been used to elucidate the crystal structures of various chromene derivatives, revealing details about intermolecular interactions such as hydrogen bonding and stacking interactions that govern the crystal packing. researchgate.net This information is crucial for understanding the solid-state properties of these compounds. The structures of synthesized chromene derivatives are often confirmed using single-crystal X-ray analysis. researchgate.net

Computational and Theoretical Studies on 2h Chromene 6 Carboxylic Acid Systems

Quantum Chemical Modeling and Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and energetic properties of organic molecules. acs.org This approach is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. The calculations are typically performed using specific combinations of functionals and basis sets, such as the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide results that correlate well with experimental data for chromene systems. tandfonline.comresearchgate.netresearchgate.netresearchgate.net

DFT calculations provide not only the lowest energy structure but also key geometrical parameters like bond lengths, bond angles, and dihedral angles. For the 2H-chromene core, these calculations help in understanding the planarity of the fused ring system and the orientation of the carboxylic acid substituent.

Table 1: Representative Theoretical Geometrical Parameters for a Chromene Core This table presents typical calculated values for chromene derivatives to illustrate the output of DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=C (in pyran ring) | ~1.35 Å |

| Bond Length | C-O (in pyran ring) | ~1.37 Å |

| Bond Length | C=O (in carboxyl group) | ~1.21 Å |

| Bond Angle | C-O-C (in pyran ring) | ~117° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. rsc.org The HOMO acts as an electron donor (a Lewis base), while the LUMO acts as an electron acceptor (a Lewis acid). rsc.org The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. tandfonline.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests the molecule is more reactive. rsc.org For chromene derivatives, the HOMO is typically localized over the electron-rich benzopyran ring system, while the LUMO may be distributed across the π-system, including the carboxylic acid group. dlsu.edu.ph

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Chromene Derivatives Data derived from computational studies on various chromene systems to demonstrate typical values.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Chromene Derivative 1 | -6.90 | -2.70 | 4.20 | researchgate.net |

| Chromene Derivative 2 | -6.14 | -2.80 | 3.34 | researchgate.net |

| Pyrano-chromene 4a | - | - | 5.168 | rsc.orgrsc.org |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intramolecular and intermolecular bonding interactions. tandfonline.comrsc.orgresearchgate.net It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. uba.ar

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. tandfonline.com It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded: red regions indicate a negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent a positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate potentials.

For a molecule like 2H-Chromene-6-carboxylic acid, the MEP map would predictably show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting them as primary sites for hydrogen bonding and interaction with electrophiles. researchgate.net The hydrogen atom of the hydroxyl group would be a region of high positive potential (blue), indicating its acidic nature. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to simulate the electronic absorption spectra (UV-Visible spectra) of molecules. tandfonline.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies and their corresponding oscillator strengths can be directly compared to the absorption maxima (λmax) and intensities observed in experimental UV-Vis spectra. ul.edu.lb

TD-DFT studies on chromene derivatives have shown good agreement between theoretical and experimental spectra, helping to assign specific electronic transitions, such as π→π* and n→π*, to the observed absorption bands. researchgate.netgrafiati.com Calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to simulate the effect of the solvent environment on the electronic transitions. tandfonline.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. ajgreenchem.comnih.gov This method is central to drug discovery and medicinal chemistry, as it helps to elucidate the binding mechanism of a potential drug molecule at the active site of a biological target. ajgreenchem.com

For this compound and its analogs, molecular docking can be used to screen for potential protein targets and to understand the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. tandfonline.com The simulation yields a binding affinity score (often expressed in kcal/mol), which estimates the strength of the interaction, with more negative values indicating stronger binding. nih.gov Studies have used docking to investigate the potential of chromene derivatives as inhibitors for various enzymes and receptors. tandfonline.comresearchgate.net

Table 3: Example of Molecular Docking Results for a Chromene Derivative This table provides a conceptual example of docking output for a hypothetical chromene ligand against a protein target.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Estrogen Receptor Alpha (e.g., 3ERT) | -8.5 | Glu353, Arg394, His524 | Hydrogen Bond, Pi-Alkyl |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules, offering insights into the dynamic evolution of a system over time. researchgate.net These simulations provide detailed information on the fluctuations and conformational changes of molecules like this compound, which are crucial for understanding their biological function and interactions with targets such as proteins and nucleic acids. researchgate.net The primary goal of applying MD simulations to this system is to assess the stability of its different conformations and to predict its binding affinity to biological receptors. nih.gov

A key aspect of the conformational analysis of this compound is the orientation of the carboxylic acid group itself. This group can exist in different conformations, notably the syn and anti forms, which describe the dihedral angle of the H-O-C=O atoms. While the syn conformation is often considered more stable due to intramolecular hydrogen bonding, studies on simple carboxylic acids have shown that in an aqueous environment, the anti state can be nearly as populated due to stabilizing interactions with solvent molecules. nih.gov MD simulations allow researchers to explore the potential energy surface and the free energy difference between these conformers in a simulated biological environment, providing a more accurate picture of the molecule's structural dynamics.

The process of an MD simulation involves generating initial coordinates for the molecule, which is then placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. nih.gov The forces between all atoms are calculated using a pre-defined force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a series of small time steps. researchgate.net By analyzing these trajectories, researchers can identify preferred molecular shapes, study the flexibility of the chromene ring system, and observe the rotational freedom of the carboxylic acid group.

Beyond conformational stability, MD simulations are instrumental in determining the binding affinity of a ligand to its receptor. Following initial placement of the molecule into a receptor's binding site via molecular docking, MD simulations can be run on the protein-ligand complex. nih.gov These simulations reveal the stability of the binding pose and the network of interactions (like hydrogen bonds and hydrophobic contacts) over time. Advanced techniques such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can then be used to calculate the binding free energy from the simulation snapshots, providing a quantitative estimate of the binding affinity. nih.gov For instance, research on related 2H-chromene derivatives has suggested that specific conformations, such as an "L-like" shape, are crucial for recognition and high-affinity binding at the active site of certain receptors. researchgate.net

Table 1: Key Aspects of Molecular Dynamics Simulations for this compound

| Simulation Aspect | Description | Relevance to this compound |

| Force Field | A set of parameters used to calculate the potential energy of the system based on atomic positions. | Determines the accuracy of interactions between atoms within the chromene structure and with its environment (e.g., solvent, receptor). |

| Conformational Sampling | Exploration of the different spatial arrangements (conformations) the molecule can adopt. | Crucial for identifying stable shapes and understanding the flexibility of the 2H-chromene ring and the orientation of the 6-carboxylic acid group (syn vs. anti). nih.gov |

| Solvent Modeling | Explicitly or implicitly representing the solvent (usually water) to mimic physiological conditions. | The solvent can significantly influence conformational preferences, especially for the hydrophilic carboxylic acid group. nih.gov |

| Binding Free Energy Calculation | Methods like MM-GBSA are used to estimate the strength of the interaction between the molecule and its biological target. nih.gov | Predicts how tightly this compound or its derivatives will bind to a receptor, guiding the design of more potent compounds. |

Structure-Based Drug Design Principles Applied to this compound Derivatives

Structure-based drug design leverages computational and theoretical models to design and optimize molecules with high affinity and selectivity for a specific biological target. The 2H-chromene scaffold has been the subject of numerous such studies, where systematic modifications to its structure have led to the development of potent and selective modulators for various receptors and enzymes. frontiersin.org The principles of this design process involve analyzing the structure-activity relationships (SAR) to understand how different functional groups at various positions on the chromene ring influence biological activity.

A prominent example involves the development of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as antagonists for the P2Y₆ receptor, a target for inflammatory diseases. nih.govnih.gov In these studies, the 6-position of the 2H-chromene ring—the same position occupied by the carboxylic acid in the titular compound—was identified as a suitable point for derivatization. nih.govnih.gov Researchers synthesized a series of analogues by replacing a 6-iodo group with various alkynyl and extended chain substituents. nih.gov This exploration revealed that the 6-position offers significant flexibility for substitution without losing affinity for the P2Y₆ receptor. nih.govnih.gov For example, introducing trialkylsilyl-ethynyl groups at this position enhanced antagonist affinity by 3- to 5-fold compared to the unsubstituted reference compound. nih.gov Conversely, these studies also demonstrated the critical importance of other positions; introducing a carboxylic acid at the 3-position was found to completely eliminate binding affinity, highlighting the nuanced electronic and steric requirements of the receptor's binding pocket. nih.govnih.gov

The application of these design principles extends to other biological targets as well. In the search for novel anticancer agents, 2H-chromene-based hydrazone derivatives were synthesized and evaluated. researchgate.net Molecular docking studies on these compounds revealed that specific derivatives could achieve excellent binding affinity with the human HER2 receptor, with calculated energies around -10 kcal/mol. researchgate.net Similarly, another study focused on designing 2H-chromene derivatives as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII. nih.gov By strategically modifying substituents, researchers were able to develop compounds that were highly selective for the cancer-related CAs over other off-target isoforms. nih.gov For instance, certain substitutions on the 2H-chromene scaffold led to a complete loss of activity against CA I and II, while retaining potent inhibition of the target CA XII isoform. nih.gov

These examples underscore the core tenets of structure-based design as applied to the 2H-chromene system: identifying a modifiable core scaffold, using computational modeling to predict interactions, and synthesizing and testing derivatives to build a comprehensive SAR. The data gathered from these studies, as summarized in the table below, provides a roadmap for future design efforts aimed at creating novel therapeutics based on the this compound framework.

Table 2: Structure-Based Design Studies on 2H-Chromene Derivatives

| 2H-Chromene Scaffold | Biological Target | Key Design Principle / SAR Finding | Reference |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene | P2Y₆ Receptor | The 6-position is highly tolerant of various substitutions, including sterically extended chains, allowing for affinity modulation. A 3-carboxylic acid group abolishes activity. | nih.govnih.gov |

| 2H-Chromene-based hydrazones | HER2 Receptor (Breast Cancer) | Docking studies showed specific hydrazone derivatives achieved high binding affinity, identifying them as potent antiproliferative agents. | researchgate.net |

| Substituted 2H-chromenes | Carbonic Anhydrase IX & XII | Strategic placement of substituents on the chromene ring can induce high selectivity for tumor-associated isoforms over off-target CAs. | nih.gov |

| 8-Ethoxy-3-nitro-2H-chromene | Histone Deacetylases (HDACs) | Derivatives based on this scaffold, with linker motifs and zinc-binding groups, acted as potent HDAC inhibitors with antiproliferative activity. | orientjchem.org |

Biological Activity and Mechanistic Insights of 2h Chromene 6 Carboxylic Acid Derivatives

Anti-inflammatory Mechanisms and Cellular Pathways

Chromene derivatives have demonstrated notable anti-inflammatory effects through various mechanisms, including the modulation of key signaling pathways and the inhibition of enzymes that promote inflammation. ontosight.aismolecule.comresearchgate.net These compounds are recognized as potential therapeutic agents for inflammatory conditions. chemimpex.com

The anti-inflammatory action of certain chromene derivatives is linked to their ability to interfere with major inflammatory signaling cascades. For instance, some derivatives of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid have been shown to be potent inhibitors of nuclear factor-kappaB (NF-κB) activity in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibition of this pathway can, therefore, lead to a broad-spectrum anti-inflammatory response. researchgate.net Specifically, compounds with -CH3, -CF3, or -Cl substituents on the N-substituted phenylamide ring were found to be potent inhibitors. researchgate.net

Additionally, the P2Y6 receptor, a Gq-coupled receptor activated by uridine (B1682114) 5′-diphosphate (UDP), plays a role in inflammatory signaling. nih.govresearchgate.net Antagonism of this receptor by 2H-chromene derivatives can attenuate inflammatory responses, suggesting another pathway through which these compounds exert their effects. nih.govresearchgate.net For example, methyl 6-methoxy-2H-chromene-3-carboxylate was found to significantly reduce inflammation markers in a mouse model of acute lung injury through the inhibition of the P2Y6 receptor.

A primary mechanism for the anti-inflammatory activity of 2H-chromene-6-carboxylic acid derivatives is the direct inhibition of pro-inflammatory enzymes. One of the key enzymes targeted is cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. 6-Amino-2-oxo-2H-chromene-3-carboxylic acid, for example, has been identified as a COX-2 inhibitor. Other chromene derivatives have also been reported to inhibit pro-inflammatory cytokines and enzymes, underscoring their potential in treating inflammatory diseases. researchgate.net

| Compound/Derivative Class | Target Enzyme/Pathway | Observed Effect | Reference |

| 6-Amino-2-oxo-2H-chromene-3-carboxylic acid | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity | |

| 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-substituted phenylamides | Nuclear Factor-kappaB (NF-κB) | Potent inhibition in LPS-stimulated macrophages | researchgate.net |

| Methyl 6-methoxy-2H-chromene-3-carboxylate | P2Y6 Receptor | Inhibition of receptor, reducing inflammation markers |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Many chromene derivatives exhibit significant antioxidant properties, which are crucial for protecting cells from damage caused by oxidative stress. researchgate.netsmolecule.com This activity is often attributed to their ability to scavenge free radicals and modulate the levels of reactive oxygen species (ROS) within cells.

The chemical structure of chromenes, particularly the presence and position of hydroxyl groups, influences their antioxidant capacity. researchgate.netkoreascience.kr They can donate hydrogen atoms to neutralize free radicals, thereby interrupting the chain reactions of oxidation. researchgate.net For instance, 2-Oxo-2H-chromene-6-carboxylic acid is used in the synthesis of flavonoids, which are well-known for their antioxidant properties. chemimpex.com Derivatives such as 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid and 2,2-Dimethyl-2H-chromene-6-carboxylic acid have been noted for their potential to scavenge free radicals. smolecule.comsmolecule.com

Studies have demonstrated the antioxidant effects of various chromene derivatives in different models. Moderate antiradical activity was established for a set of 2H-chromen-2-one derivatives, with some showing specific activity towards the superoxide (B77818) radical anion. researchgate.net A series of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides were synthesized and evaluated for their ability to inhibit lipid peroxidation, a key process in oxidative cell damage. koreascience.kr While these particular compounds showed less potent radical scavenging activity compared to other chroman-2-carboxamides, the research highlights the ongoing exploration of this scaffold for developing novel antioxidants. koreascience.kr

| Compound/Derivative Class | Antioxidant Mechanism | Model/Assay | Reference |

| 2H-Chromen-2-one derivatives | Free radical scavenging | Superoxide radical anion scavenging assay | researchgate.net |

| 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides | Inhibition of lipid peroxidation | Fe2+ and L-ascorbic acid in rat brain homogenates | koreascience.kr |

| 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid | Free radical scavenging | Cellular protection against oxidative stress | smolecule.com |

| 6-Amino-2-oxo-2H-chromene-3-carboxylic acid | Free radical scavenging | General antioxidant properties |

Anticancer Potential and Molecular Targets in Cellular Models

The chromene scaffold is a promising framework for the development of novel anticancer agents. researchgate.netfrontiersin.orgorientjchem.orgnih.gov Derivatives have shown cytotoxicity against various cancer cell lines, acting through diverse molecular mechanisms including enzyme inhibition and receptor modulation. nih.govnih.gov

A key strategy in cancer therapy is the inhibition of enzymes crucial for tumor growth and survival. Chromene derivatives have been identified as inhibitors of several such enzymes.

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Twenty novel chromene derivatives carrying sulfonamide moieties were tested for their in-vitro antitumor activity toward T47D breast cancer cells, with most exhibiting significant inhibitory effects on aromatase activity. frontiersin.orgnih.gov Compound 7 in this series showed an IC₅₀ of 8.8 μM, which was more potent than the reference drug doxorubicin. frontiersin.orgnih.gov

PI3K (Phosphoinositide 3-kinase): The PI3K pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival. Hydroxy-substituted-chromene-carboxylic acids have shown PI3K inhibitory activity. researchgate.net Compound 13b from this class displayed moderate activity against PI3Kγ (IC₅₀ = 5.56 μM) and PI3Kα (IC₅₀ = 14.7 μM). researchgate.net Another derivative, 8-morpholino-chromen-oxazine-2,10-dione (17a), was a selective PI3Kδ inhibitor with an IC₅₀ of 5.08 μM. researchgate.net

VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov While the broader class of heterocyclic compounds has been explored as VEGFR-2 inhibitors, specific chromene derivatives are being investigated for this activity. nih.gov

Carbonic Anhydrase (CA): Tumor-associated carbonic anhydrase isoforms, particularly hCA IX and XII, are involved in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. Various 2H-chromene derivatives have been synthesized and found to selectively inhibit these cancer-associated CAs over off-target isoforms. nih.gov For example, the derivative EMAC10163b showed potent inhibition of hCA IX (Ki = 0.53 µM) and hCA XII (Ki = 0.47 µM) while being inactive against hCA I and II. nih.gov

| Derivative | Target Enzyme | IC₅₀ / Ki Value | Cell Line / Model | Reference |

| Chromene-sulfonamide (Cmpd 7) | Aromatase | IC₅₀ = 8.8 μM | T47D (Breast Cancer) | frontiersin.orgnih.gov |

| Hydroxy-substituted-chromene (13b) | PI3Kγ | IC₅₀ = 5.56 μM | Enzyme Assay | researchgate.net |

| Hydroxy-substituted-chromene (13b) | PI3Kα | IC₅₀ = 14.7 μM | Enzyme Assay | researchgate.net |

| 8-morpholino-chromen-oxazine (17a) | PI3Kδ | IC₅₀ = 5.08 μM | Enzyme Assay | researchgate.net |

| EMAC10163b | hCA IX | Ki = 0.53 µM | Enzyme Assay | nih.gov |

| EMAC10163b | hCA XII | Ki = 0.47 µM | Enzyme Assay | nih.gov |

The P2Y6 receptor is emerging as a potential target in cancer therapy, and its antagonism represents a promising therapeutic strategy. nih.govresearchgate.net Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been extensively studied as P2Y6 receptor antagonists. nih.govresearchgate.net These compounds function by inhibiting the calcium mobilization induced by the native agonist UDP. nih.govnih.gov

Structure-activity relationship (SAR) studies have revealed that modifications at the 6-position of the chromene ring can significantly enhance antagonist potency. nih.gov For example, a 6-(Boc-amino-n-heptylethynyl) analogue (MRS4940) was found to have an IC₅₀ of 162 nM, demonstrating a 123-fold greater affinity than its unprotected primary alkylamine counterpart. nih.govresearchgate.net The potency of these antagonists depends on the chain length, the point of attachment on the chromene ring, and the terminal functional group. nih.govresearchgate.net The development of these potent P2Y6 antagonists makes them suitable candidates for evaluation in cancer models. nih.govresearchgate.netresearchgate.net

| Compound/Derivative | Receptor Target | Potency (IC₅₀) | Assay | Reference |

| 6-(Boc-amino-n-heptylethynyl) analogue (MRS4940) | P2Y6 | 162 nM | UDP-induced Ca²⁺ mobilization in hP2Y6R-transfected cells | nih.govresearchgate.net |

| 6-fluoro analogue (11) | P2Y6 | ~1-2 µM | UDP-induced Ca²⁺ mobilization in hP2Y6R-transfected cells | researchgate.net |

| 6-chloro analogue (12) | P2Y6 | ~1-2 µM | UDP-induced Ca²⁺ mobilization in hP2Y6R-transfected cells | researchgate.net |

| 8-Triethylsilylethynyl analogue (26, MRS4853) | P2Y6 | 0.46 µM | UDP-induced Ca²⁺ mobilization in hP2Y6R-transfected cells | researchgate.net |

Induction of Apoptosis in Cancer Cell Lines

Derivatives of 2H-chromene have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. For instance, a novel series of 2H-chromene-based hydrazones were synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines (MCF-7, MDA MB-231, and MDA MB-468). researchgate.net Among these, compounds 10r and 12b were particularly potent against the MCF-7 cell line, with IC50 values of 9.12 ± 0.45 μM and 10.71 ± 0.67 μM, respectively. researchgate.net Flow cytometry analysis revealed that these compounds induced apoptosis and arrested the cell cycle at the G2/M phase in a dose-dependent manner, which was further confirmed by Hoechst staining and Annexin V-FITC assays. researchgate.net

Similarly, a 7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acid derivative exhibited significant cytotoxicity against the T24 human bladder cancer cell line, which is considered a more malignant line compared to RT4 cells. rsc.org Analysis of the cell cycle in T24 cells treated with this derivative showed a substantial increase in the sub-G1 phase, a hallmark of apoptosis. rsc.org The induction of apoptotic cell death was further verified using an annexin-V staining assay. rsc.org

Furthermore, studies on other chromene derivatives, such as those based on 8-ethoxy-3-nitro-2H-chromene, have shown strong antiproliferative action against various tumor cell lines, including MCF-7, A549, PC3, HeLa, and K562. orientjchem.org Some of these compounds were identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC1, with IC50 values in the nanomolar range. orientjchem.org The inhibition of HDACs is a known mechanism for inducing apoptosis in cancer cells.

Inhibition of Cell Proliferation